Detorubicin hydrochloride

Catalog No.
S548608
CAS No.
64291-45-8
M.F
C33H40ClNO14
M. Wt
710.1 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Detorubicin hydrochloride

CAS Number

64291-45-8

Product Name

Detorubicin hydrochloride

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate;hydrochloride

Molecular Formula

C33H40ClNO14

Molecular Weight

710.1 g/mol

InChI

InChI=1S/C33H39NO14.ClH/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39;/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3;1H/t14-,17-,19-,21-,26+,33-;/m0./s1

InChI Key

PJODMULXZJQLDJ-NMELVCTCSA-N

SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Detorubicin; MCMC 4777; NSC 292652; RP 33921.

Canonical SMILES

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl

Isomeric SMILES

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC.Cl

Description

The exact mass of the compound Detorubicin hydrochloride is 673.23705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Doxorubicin hydrochloride is a potent anthracycline antibiotic widely used in cancer chemotherapy. It is derived from the bacterium Streptomyces peucetius and is known for its ability to intercalate into DNA, disrupting cellular processes essential for cancer cell proliferation. The compound has a complex structure characterized by a tetracyclic ring system linked to a sugar moiety, which enhances its solubility and biological activity. Its chemical formula is C27H29NO11C_{27}H_{29}NO_{11} and it has a molar mass of approximately 543.53 g/mol .

That are significant for its therapeutic effects. The primary mechanism involves intercalation into DNA, where the planar aromatic structure of doxorubicin inserts between DNA base pairs. This interaction stabilizes the DNA double helix and inhibits the action of topoisomerase II, an enzyme crucial for DNA replication and transcription. The binding leads to the formation of DNA-doxorubicin complexes that can induce strand breaks and ultimately trigger apoptosis in cancer cells .

Additionally, doxorubicin can undergo metabolic transformations in the liver, primarily through reduction pathways that yield doxorubicinol, a secondary alcohol. This process generates reactive oxygen species, contributing to both its anticancer efficacy and cardiotoxic side effects .

Doxorubicin exhibits significant biological activity against various cancers, including breast cancer, leukemia, and lymphoma. Its primary mechanisms of action include:

  • DNA Intercalation: Stabilizes DNA structures while disrupting replication.
  • Topoisomerase II Inhibition: Prevents the relegation of DNA breaks, leading to cell cycle arrest.
  • Reactive Oxygen Species Generation: Induces oxidative stress in cancer cells, promoting cell death .

The compound is also known for its side effects, including cardiotoxicity, which arises from oxidative damage to cardiac cells due to the generation of free radicals during metabolism .

Doxorubicin is synthesized through fermentation processes involving genetically modified strains of Streptomyces. The precursor compound, daunorubicin, is converted into doxorubicin through hydroxylation reactions facilitated by cytochrome P450 enzymes. This biosynthetic pathway has been optimized over the years to enhance yield and reduce production costs .

Doxorubicin hydrochloride is primarily used in oncology as a chemotherapeutic agent. Its applications include:

  • Treatment of various cancers such as breast cancer, ovarian cancer, bladder cancer, and leukemias.
  • Use in combination therapies to enhance efficacy against resistant cancer types.
  • Research applications in drug delivery systems and nanotechnology due to its intercalating properties with nucleic acids .

Studies have shown that doxorubicin interacts with several other drugs and biomolecules. For instance:

  • With Other Chemotherapeutics: Doxorubicin can precipitate when combined with certain drugs like 5-fluorouracil due to dimerization reactions .
  • With Biological Molecules: Doxorubicin binds to DNA and RNA molecules, influencing their structural integrity and function .
  • Cardioprotective Agents: Compounds such as dexrazoxane have been studied for their ability to mitigate doxorubicin-induced cardiotoxicity by chelating iron and reducing free radical formation .

Doxorubicin belongs to a class of compounds known as anthracyclines. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
DaunorubicinAnthracyclinePrecursor to doxorubicin; less effective against solid tumors.
EpirubicinAnthracyclineReduced cardiotoxicity compared to doxorubicin; used in breast cancer treatment.
IdarubicinAnthracyclineMore potent than doxorubicin; used in acute myeloid leukemia treatment.
MitoxantroneAnthracenedioneLess cardiotoxic; used for prostate cancer and multiple sclerosis.

Doxorubicin's unique intercalating ability and its specific mechanism involving topoisomerase II inhibition set it apart from these compounds, making it a cornerstone in chemotherapy regimens despite its associated risks .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

673.23705

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XMI0YV2GFR

Other CAS

64291-45-8

Dates

Modify: 2024-02-18
1: Zijlstra JG, Meijer C, Timmer-Bosscha H, Le TK, de Vries EG, Mulder NH. Activity of (7) anthracycline related compounds in an doxorubicin sensitive human small cell lung cancer line and its doxorubicin resistant descendant. Activity of doxorubicin, daunorubicin, 4-deoxyrubicin, 4-demethoxydaunorubicin, detorubicin, 4'-epidoxorubicin and mitoxantrone. Eur J Respir Dis Suppl. 1987;149:53-5. PubMed PMID: 3034649.
2: Chawla SP, Legha SS, Benjamin RS. Detorubicin--an active anthracycline in untreated metastatic melanoma. J Clin Oncol. 1985 Nov;3(11):1529-34. PubMed PMID: 4056844.
3: Colbert N, Vannetzel JM, Izrael V, Schlienger M, Milleron B, Blanchon F, Herman D, Akoun G, Roland J, Chatelet F, et al. A prospective study of detorubicin in malignant mesothelioma. Cancer. 1985 Nov 1;56(9):2170-4. PubMed PMID: 3902205.
4: Zenebergh A, Baurain R, Trouet A. Cellular pharmacology of detorubicin and doxorubicin in L1210 cells. Eur J Cancer Clin Oncol. 1984 Jan;20(1):115-21. PubMed PMID: 6537910.
5: Chauvergne J, Bui NB, Cappelaere P, Gary-Bobo J, Guerrin J, Armand JP, Durand M. [Chemotherapy in advanced malignant melanoma. Results of a controlled trial comparing a combination of dacarbazine (DTIC) and detorubicin with dacarbazine alone]. Sem Hop. 1982 Dec 16;58(46):2697-701. French. PubMed PMID: 6297068.
6: Cappelaere P, Chauvergne J, Klein T, Gary-Bobo J, Guerrin J, Meeus L. [Randomized trial of vincristin-methotrexate-bleomycin and cis-platin or detorubicin for advanced head and neck cancer (author's transl)]. Bull Cancer. 1981;68(5):422-7. French. PubMed PMID: 6174165.
7: Huybrechts M, Trouet A. Comparative toxicity of detorubicin and doxorubicin, free and DNA-bound, for hemopoietic stem cells. Cancer Chemother Pharmacol. 1980;5(2):79-82. PubMed PMID: 7471318.
8: Clinical study of detorubicin. EORTC Clinical Screening Group. Recent Results Cancer Res. 1980;74:184-91. PubMed PMID: 7444139.
9: Maral R, Heusse D, Lavelle F, Cueille G, Marlard M, Jacquillat C, Maral J, Auclerc MF, Weil M, Auclerc G, Bernard J. Experimental and clinical activity of a new anthracycline derivative: detorubicin (14-diethoxyacetoxydaunorubicin). Recent Results Cancer Res. 1980;74:172-83. PubMed PMID: 7444138.
10: Preliminary results of a phase II trial on solid tumors of detorubicin, a new anthracyclin. Cancer Clin Trials. 1980 Summer;3(2):115-20. PubMed PMID: 7428135.

Explore Compound Types